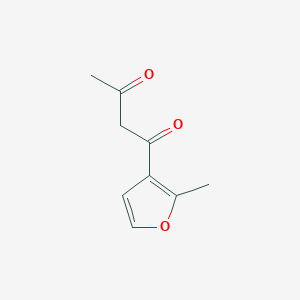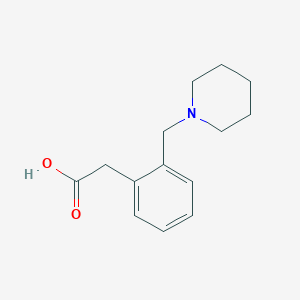![molecular formula C11H13FO4S B13061818 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid is an organic compound with a unique structure that includes a fluorosulfonyl group attached to a trimethylphenyl acetic acid backbone
Métodos De Preparación
The synthesis of 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)-2,4,6-trimethylbenzene with acetic acid derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the trimethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Análisis De Reacciones Químicas
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a precursor for various chemical transformations.
Medicine: Research has shown that derivatives of this compound may have antiviral properties, making it a candidate for the development of new antiviral drugs[][3].
Mecanismo De Acción
The mechanism by which 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can be compared with other fluorosulfonyl-containing compounds, such as:
2-(Fluorosulfonyl)difluoroacetic acid: This compound has a similar fluorosulfonyl group but differs in its acetic acid backbone, leading to different reactivity and applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This ester derivative is used in similar chemical reactions but offers different solubility and reactivity profiles.
The uniqueness of this compound lies in its trimethylphenyl backbone, which provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H13FO4S |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-(3-fluorosulfonyl-2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO4S/c1-6-4-7(2)11(17(12,15)16)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14) |
Clave InChI |
ZAOGSGGDOFLEJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)


![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)


![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)

